molecular formula C10H17N B2570193 (5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine CAS No. 1212484-48-4

(5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine

Cat. No.: B2570193
CAS No.: 1212484-48-4
M. Wt: 151.253
InChI Key: QVNFAYCKTIZINB-RGURZIINSA-N
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Description

(5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine is an organic compound that belongs to the class of cyclohexenes. This compound features a cyclohexene ring substituted with a methyl group and a prop-1-en-2-yl group, along with an amine functional group. The stereochemistry of the compound is specified by the (5S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an enyne, followed by functional group transformations to introduce the amine group. The reaction conditions typically involve the use of catalysts, such as transition metal complexes, and specific temperature and pressure conditions to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product. The choice of catalysts, solvents, and reaction conditions is critical to achieving high efficiency and selectivity in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

(5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into saturated amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reaction conditions may vary from mild to harsh, depending on the desired product.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may serve as a ligand in biochemical studies, helping to elucidate the interactions between small molecules and biological macromolecules.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as its ability to interact with specific receptors or enzymes.

    Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism by which (5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s amine group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity and function. The cyclohexene ring and substituents may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine: The enantiomer of the compound, differing in the spatial arrangement of the substituents around the chiral center.

    2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine: A compound with the same substituents but lacking the stereochemical specification.

    2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-amine: A saturated analog of the compound, with a cyclohexane ring instead of a cyclohexene ring.

Uniqueness

(5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with molecular targets

Properties

IUPAC Name

(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-10H,1,5-6,11H2,2-3H3/t9-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNFAYCKTIZINB-RGURZIINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1N)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1N)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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